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Compound of Interest

Compound Name:
4'-Hydroxy-2'-

methylacetophenone

Cat. No.: B057632 Get Quote

This technical guide provides an in-depth overview of 4'-Hydroxy-2'-methylacetophenone, a

versatile chemical intermediate of significant interest to researchers, scientists, and

professionals in drug development. This document outlines its chemical identity,

physicochemical properties, detailed experimental protocols for its synthesis and biological

evaluation, and its role in the synthesis of pharmaceutical agents.

Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for its unambiguous identification in

research and industry.

IUPAC Name: 1-(4-hydroxy-2-methylphenyl)ethanone[1]

Synonyms: 4'-Hydroxy-2'-methylacetophenone is also known by a variety of other names in

literature and commercial sources. These include:

4-Hydroxy-2-methylacetophenone[1]

2-Methyl-4-hydroxyacetophenone[1][2][3][4]

4-Acetyl-3-methylphenol[1][5]

Ethanone, 1-(4-hydroxy-2-methylphenyl)-[1][2][3][4]
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1-(4-Hydroxy-2-methylphenyl)ethan-1-one[1]

1-acetyl-4-hydroxy-2-methylbenzene[1]

NSC 63364[1][6]

875-59-2 (CAS Registry Number)[1][2][3][4][5][6][7]

Physicochemical Properties
A summary of the key quantitative properties of 4'-Hydroxy-2'-methylacetophenone is

presented in the table below for easy reference and comparison.

Property Value Source(s)

Molecular Formula C₉H₁₀O₂ [1][5]

Molecular Weight 150.17 g/mol [1][7]

Appearance
Off-white to brown crystalline

powder
[5]

Melting Point 123-131 °C [5][8]

Boiling Point 313 °C [7][8]

Density 1.059 g/mL at 25 °C [8]

CAS Registry Number 875-59-2 [1][2][3][4][5][6][7]

Purity ≥ 98% (GC) [5]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research.

This section provides protocols for the synthesis and a key biological evaluation of 4'-Hydroxy-
2'-methylacetophenone.

Synthesis via Fries Rearrangement of m-Cresyl Acetate
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The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl

ketones from phenolic esters.[9][10] This protocol describes the synthesis of 4'-Hydroxy-2'-
methylacetophenone from m-cresyl acetate.

Materials:

m-Cresyl acetate

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (solvent)

Hydrochloric acid (HCl), dilute

Ice

Sodium bicarbonate (NaHCO₃) solution, saturated

Anhydrous magnesium sulfate (MgSO₄)

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,

dropping funnel, separatory funnel)

Heating mantle and magnetic stirrer

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, place anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene. Cool

the mixture in an ice bath.

Addition of Reactant: Slowly add m-cresyl acetate (1 equivalent) to the stirred suspension of

aluminum chloride in nitrobenzene.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Heat the mixture to 60-70°C and maintain this temperature for

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour

it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the

aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

appropriate organic solvent (e.g., diethyl ether).

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution, and again with water.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

by column chromatography on silica gel.

Evaluation of Ciliate Toxicity
4'-Hydroxy-2'-methylacetophenone has been reported to exhibit ciliate toxicity. The following

is a general protocol for assessing the toxicity of a chemical compound against a ciliate

species, such as Tetrahymena pyriformis.

Materials:

Ciliate culture (Tetrahymena pyriformis) in a suitable growth medium

4'-Hydroxy-2'-methylacetophenone (test compound)

Solvent for the test compound (e.g., dimethyl sulfoxide, DMSO), if necessary

Sterile multi-well plates (e.g., 24- or 96-well)

Microscope
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Spectrophotometer or plate reader (optional, for growth inhibition assays)

Incubator

Procedure:

Preparation of Test Solutions: Prepare a stock solution of 4'-Hydroxy-2'-
methylacetophenone in a suitable solvent. From this stock, prepare a series of dilutions in

the ciliate growth medium to achieve the desired final test concentrations. A solvent control

(medium with the highest concentration of solvent used) should also be prepared.

Exposure: In a multi-well plate, add a defined volume of the ciliate culture to each well. Then,

add the test solutions to the wells to achieve the final desired concentrations. Each

concentration should be tested in triplicate. Include a negative control (ciliates in medium

only) and a solvent control.

Incubation: Incubate the plate at a controlled temperature suitable for the ciliate species

(e.g., 25-28°C) for a defined period (e.g., 24 or 48 hours).

Endpoint Measurement:

Mortality (LC50 determination): After the incubation period, observe the cells under a

microscope. Count the number of motile (living) and non-motile (dead) ciliates in a defined

volume from each well. The concentration that causes 50% mortality (LC50) can be

calculated using appropriate statistical methods (e.g., Probit analysis).

Growth Inhibition (IC50 determination): The inhibitory effect on cell growth can be

determined by measuring the optical density of the cultures using a spectrophotometer at

a specific wavelength (e.g., 600 nm). The concentration that causes 50% inhibition of

growth (IC50) compared to the control can then be calculated.

Role in Pharmaceutical Synthesis
4'-Hydroxy-2'-methylacetophenone serves as a valuable building block in the synthesis of

more complex molecules, including active pharmaceutical ingredients.[5] Its functional groups

—the hydroxyl and acetyl groups—provide reactive sites for various chemical transformations.
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One notable application is its use as a precursor in the synthesis of histamine H3 receptor

inverse agonists. The histamine H3 receptor is a target for the treatment of various neurological

and psychiatric disorders. The synthesis of these complex molecules often involves a multi-

step process where the acetophenone moiety of 4'-Hydroxy-2'-methylacetophenone is

modified and elaborated to construct the final drug scaffold.

Visualizations
The following diagrams illustrate key concepts discussed in this guide.
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Caption: Experimental workflow for the synthesis of 4'-Hydroxy-2'-methylacetophenone.
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Caption: Conceptual pathway for drug synthesis from 4'-Hydroxy-2'-methylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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